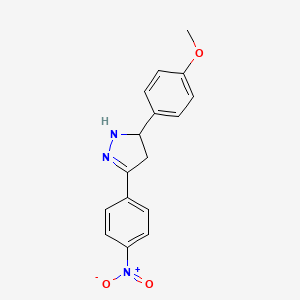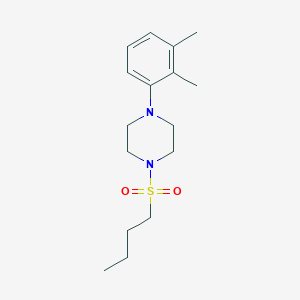
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline, also known as THIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. THIQ is a derivative of quinoline, which is a bicyclic aromatic compound that contains a pyridine and a benzene ring.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline is not fully understood, but it has been proposed to act as a modulator of dopamine receptors. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been reported to bind to the D2 and D3 dopamine receptors with high affinity, which could lead to the activation or inhibition of downstream signaling pathways. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has also been shown to exhibit antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has also been shown to protect neurons from oxidative stress and neurotoxicity in animal models. However, the exact mechanisms underlying these effects are still unclear and require further investigation.
Advantages and Limitations for Lab Experiments
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline is also relatively easy to synthesize, which allows for the production of large quantities of the compound. However, 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline. One potential area of research is the development of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline-based drugs for the treatment of neurological disorders. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline, which could lead to the discovery of new drug targets. Additionally, the synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline derivatives with improved pharmacological properties could also be explored.
Synthesis Methods
The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline involves the reaction of 2-aminoquinoline with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of a tetrahydroisoquinoline intermediate, which is then oxidized to form 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline. The synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been reported in several studies, and different variations of the reaction have been explored to optimize the yield and purity of the compound.
Scientific Research Applications
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline has also been investigated for its potential as a dopamine receptor ligand, which could have implications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-2-7-18-13(4-1)10-15(12-20-18)16-6-3-5-14-11-19-9-8-17(14)16/h1-7,10,12,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCUQXEUIGXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)

![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![7-(3-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5301008.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5301011.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)
